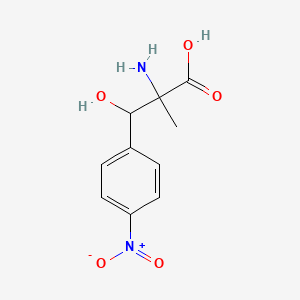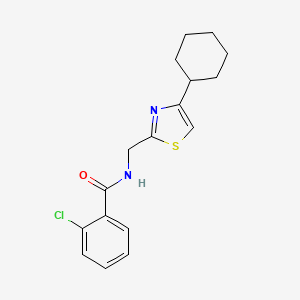![molecular formula C12H9N3O2S B2807349 N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 952827-51-9](/img/structure/B2807349.png)
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have wide applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of “this compound” was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include coupling reactions and treatment with various reagents . For example, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related thiazole compounds. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide and its derivatives have been studied for their metabolism and pharmacokinetics. One compound, SB-649868, which is structurally similar and is an orexin 1 and 2 receptor antagonist, was evaluated for its metabolic profile and excretion in humans. The study found that the compound was extensively metabolized, with the majority being excreted via feces, indicating its potential pharmacokinetic behavior and metabolic pathways in the body (Renzulli et al., 2011).
Novel Therapeutic Effects
Several studies have investigated the therapeutic effects of compounds related to this compound. For instance, certain benzo[d]thiazol derivatives were synthesized and evaluated for their antidepressant and anticonvulsant effects. Notably, compounds 2c and 2d showed significant activity, suggesting the potential of these derivatives in treating neurological disorders (Qing‐Hao Jin et al., 2019).
Imaging and Diagnostic Applications
The compound's derivatives have also found applications in medical imaging and diagnostics. For example, a PET study used a radiolabelled derivative of perampanel, an antiepileptic drug acting on AMPA receptors, to evaluate its safety and kinetics. This highlights the potential use of this compound derivatives in imaging and studying brain functions and disorders (Takahata et al., 2017).
Neuroprotective Effects
Zonisamide, a benzisoxazole derivative and an antiepileptic drug, has shown multiple modes of action, including activation of dopamine synthesis and neuroprotective effects in animal models of Parkinson's disease. This indicates the potential of this compound derivatives in neuroprotection and treatment of neurodegenerative diseases (Murata, 2010).
Mécanisme D'action
Target of Action
The primary target of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the removal of O-GlcNAc from serine and threonine residues . This process is critical in cellular functions such as signal transduction, protein degradation, and gene expression .
Mode of Action
In the case of OGA, inhibition prevents the removal of O-GlcNAc from proteins, which can influence various cellular processes .
Biochemical Pathways
The inhibition of OGA affects the O-GlcNAcylation pathway. O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes, including signal transduction, protein degradation, and gene expression . By inhibiting OGA, the compound increases the O-GlcNAcylation of proteins, which can have downstream effects on these processes .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, making it effective in exerting its biological effects .
Result of Action
The inhibition of OGA and the subsequent increase in protein O-GlcNAcylation can have various effects at the molecular and cellular levels. For instance, it has been linked to the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration . The compound’s action could potentially limit tau hyperphosphorylation and aggregation into pathological tau, which are key features of these disorders .
Orientations Futures
Thiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide”, continue to be an area of interest due to their wide range of biological activities. Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . Additionally, further in vitro and in vivo studies, as well as clinical trials, are needed to fully understand the therapeutic potential of these compounds.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-11-9(5-8)13-6-18-11/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAYHFGTMVBIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2807272.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)
![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)

![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2807276.png)


![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)
![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B2807282.png)
![5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2807284.png)

